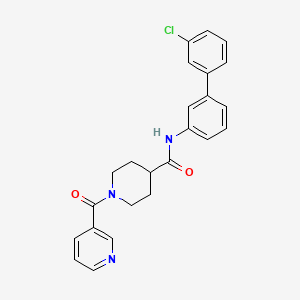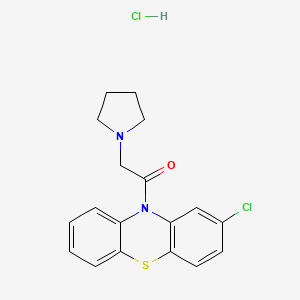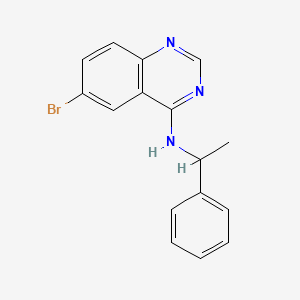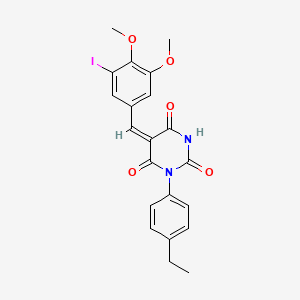
N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide, commonly known as BPN14770, is a small molecule drug that has shown potential in treating several neurological disorders. It belongs to the class of compounds known as phosphodiesterase 4D (PDE4D) allosteric inhibitors.
作用机制
BPN14770 is a N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide allosteric inhibitor that works by increasing the levels of cyclic adenosine monophosphate (cAMP) in the brain. N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide is an enzyme that breaks down cAMP, which is involved in several cellular processes, including memory formation and learning. By inhibiting N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide, BPN14770 increases the levels of cAMP in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BPN14770 has been shown to improve social behavior and reduce hyperactivity in animal models of Fragile X syndrome. In a recent clinical trial, BPN14770 was found to be safe and well-tolerated in healthy volunteers, with no significant adverse effects reported.
实验室实验的优点和局限性
BPN14770 has several advantages for lab experiments, including its availability as a commercially available compound and its well-established synthesis method. Additionally, BPN14770 has been extensively studied in preclinical models, providing a wealth of data for further research. However, BPN14770 has some limitations, including its relatively low potency and selectivity compared to other N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide inhibitors.
未来方向
Several future directions for research on BPN14770 include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials in patients with neurological disorders are needed to determine the safety and efficacy of BPN14770 in humans. Finally, further optimization of the compound's potency and selectivity may lead to the development of more effective treatments for neurological disorders.
Conclusion
In conclusion, BPN14770 is a small molecule drug that has shown potential in treating several neurological disorders. Its mechanism of action involves the inhibition of N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide, leading to increased levels of cAMP in the brain. BPN14770 has been extensively studied in preclinical models and has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. Further research is needed to determine the safety and efficacy of BPN14770 in humans and to optimize its potency and selectivity for the treatment of neurological disorders.
合成方法
The synthesis of BPN14770 involves several steps, including the formation of an amide bond between 3-pyridinecarboxylic acid and 4-piperidinecarboxylic acid, followed by the introduction of a biphenyl group and a chloro group. The final compound is obtained through purification and isolation techniques. The synthesis of BPN14770 has been reported in several scientific publications, and the compound is commercially available for research purposes.
科学研究应用
BPN14770 has shown potential in treating several neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In preclinical studies, BPN14770 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BPN14770 has been shown to improve social behavior and reduce hyperactivity in animal models of Fragile X syndrome. In a recent clinical trial, BPN14770 was found to be safe and well-tolerated in healthy volunteers, paving the way for further clinical trials in patients with neurological disorders.
属性
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(pyridine-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-7-1-4-18(14-21)19-5-2-8-22(15-19)27-23(29)17-9-12-28(13-10-17)24(30)20-6-3-11-26-16-20/h1-8,11,14-17H,9-10,12-13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLDTLNCBBNHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-chloro-3-biphenylyl)-1-(3-pyridinylcarbonyl)-4-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-diamino-4-[4-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5233441.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5233460.png)
![2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5233465.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5233469.png)
![N-isopropyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5233470.png)


![4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5233495.png)
![ethyl 7-cyclopropyl-1-methyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5233504.png)
![N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5233513.png)

![N-[1-(4-bromophenyl)ethyl]propanamide](/img/structure/B5233547.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5233553.png)
![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)